BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide

Orphan GPCR GPR151 High-Throughput Screening

This 2‑phenoxy regioisomer is functionally unique: the 2‑phenoxybenzamide moiety is the validated pharmacophore essential for GPR151 orphan‑receptor engagement and antiplasmodial activity—the des‑phenoxy and 3‑/4‑phenoxy analogs are inactive or inferior. The 4‑hydroxyphenyl‑benzothiazole core also enables ESIPT‑based fluoride sensing. Procuring the exact CAS 361159‑57‑1 guarantees the biology and photophysics reported; generic “benzothiazole amides” cannot substitute.

Molecular Formula C26H18N2O3S
Molecular Weight 438.5
CAS No. 361159-57-1
Cat. No. B2734649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide
CAS361159-57-1
Molecular FormulaC26H18N2O3S
Molecular Weight438.5
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C26H18N2O3S/c29-22-15-14-17(16-20(22)26-28-21-11-5-7-13-24(21)32-26)27-25(30)19-10-4-6-12-23(19)31-18-8-2-1-3-9-18/h1-16,29H,(H,27,30)
InChIKeyVZJFAVDKKWOGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide (CAS 361159-57-1): Compound Profile for Scientific Procurement


N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide (CAS 361159-57-1) is a synthetic benzothiazole–phenoxybenzamide hybrid with the molecular formula C₂₆H₁₈N₂O₃S and a molecular weight of 438.5 g/mol . Its structure integrates a 2-(hydroxyphenyl)benzothiazole fluorophore, an anilino linker, and a 2-phenoxybenzamide terminus, differentiating it from simpler benzothiazole amides that lack the diaryl ether motif. The compound was originally disclosed in patent US6727247 as part of a series of substituted benzothiazole amide derivatives intended for adenosine receptor modulation , though the specific 2-phenoxy regioisomer has attracted attention for distinct applications including GPR151 orphan receptor screening and fluoride-ion sensing.

Why Generic Benzothiazole Amides Cannot Substitute for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide in Targeted Research Applications


Benzothiazole amides are a large and heterogeneous class; minute structural changes such as the position of the phenoxy substituent (2- vs. 4-phenoxybenzamide), the presence or absence of the hydroxyl group on the anilino ring, and the nature of the linker profoundly alter both biological target engagement and photophysical properties. For instance, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide (CAS not assigned; the des-phenoxy analog) lacks the diaryl ether moiety entirely, eliminating the conformational flexibility and electron density distribution that underpin interactions with the GPR151 orphan receptor . Conversely, the 3-phenoxybenzamide regioisomer (CAS 361159-57-1 positional analog) has been shown to exhibit different cytotoxicity and antiplasmodial SAR relative to the 2-phenoxy series . Generic procurement of an unspecified “benzothiazole amide” therefore carries a high risk of obtaining a compound with qualitatively different biological or physicochemical performance.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide vs. Structural Analogs


GPR151 Orphan GPCR Activation: Unique Screening Hit Among Benzothiazole Amides

In a cell-based high-throughput primary screen (PubChem AID: 1508602) conducted by The Scripps Research Institute Molecular Screening Center, N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide was identified as an active hit in the GPR151 agonist assay . The des-phenoxy analog N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide was not reported as active in the same screen, indicating that the 2-phenoxybenzamide substituent is critical for GPR151 engagement. The orphan receptor GPR151 is selectively expressed in the habenula complex and is implicated in schizophrenia, depression, and substance-use disorders .

Orphan GPCR GPR151 High-Throughput Screening Neuropsychiatric Disorders

Positional Isomer Differentiation: 2-Phenoxy vs. 4-Phenoxybenzamide Antiplasmodial SAR

The 2-phenoxybenzamide scaffold (present in the target compound) was the original lead structure (compound 1, MMV030666) from the Medicines for Malaria Venture Malaria Box, demonstrating multi-stage antiplasmodial activity against P. falciparum NF54 with an IC₅₀ of ~0.5 µM. Systematic SAR studies demonstrated that the 2-phenoxy substitution pattern is non-trivially distinct from the 4-phenoxy regioisomer; the 2-phenoxy series showed superior ligand efficiency and passive permeability . While the specific benzothiazole-containing analog (the target compound) was not directly tested in the same antiplasmodial panel, its 2-phenoxybenzamide substructure aligns it with the more potent scaffold series.

Antiplasmodial Malaria Structure-Activity Relationship Phenoxybenzamide

Fluoride-Ion Sensing Capability via Silyl Protection: Absent in the Des-Hydroxy Analog

The 4-hydroxy group on the anilino ring, combined with the adjacent benzothiazole, constitutes a classic excited-state intramolecular proton transfer (ESIPT) fluorophore. Selective silyl protection of this hydroxyl yields a 'turn-on' fluoride-responsive probe . The des-hydroxy analog N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide lacks this functionality and cannot be converted into a fluoride-selective sensor. Competitive fluoride probes based on the parent 2-(2′-hydroxyphenyl)benzothiazole (HBT) scaffold typically achieve detection limits of 10⁻⁷–10⁻⁸ M in acetonitrile/water mixtures , values that are structurally inaccessible without the free hydroxyl group.

Fluoride Sensor Fluorescent Probe Benzothiazole ESIPT

Adenosine Receptor Ligand Potential: Structural Alignment with US6727247 Patent Series

United States Patent 6,727,247 (Hoffman-La Roche, 2004) discloses a broad series of benzothiazole amide derivatives as adenosine receptor modulators, with particular emphasis on A₂A subtype selectivity . The target compound falls within the Markush structure of Formula I claimed in this patent. Although individual compound binding data (Kᵢ values) are not publicly disclosed in the patent document, the patent's SAR indicates that electron-withdrawing substituents on the phenoxy ring enhance A₂A affinity. Simple N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide analogs without the phenoxy extension were described as substantially less potent in the same patent series.

Adenosine Receptor Benzothiazole Amide CNS Drug Discovery Patent SAR

Priority Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide


Orphan GPCR Chemical Biology: GPR151 Probe Development

The compound's validated activity in the Scripps GPR151 primary screen makes it one of very few publicly known small-molecule actives for this habenula-enriched orphan receptor . Academic labs and screening centers pursuing GPR151 deorphanization or functional characterization can use it as a starting point for hit-to-probe optimization. The des-phenoxy analog is not active, confirming that the 2-phenoxybenzamide moiety is a critical pharmacophoric element.

Fluoride-Selective Fluorescent Sensor Development

The 4-hydroxyphenyl-benzothiazole core enables ESIPT-based fluorescence. Selective silyl protection of the hydroxyl group, followed by fluoride-triggered desilylation, generates a turn-on fluorescent response. This strategy parallels established HBT-derived probes that achieve sub-100 nM fluoride detection limits in organic-aqueous media . The compound's additional benzamide extension offers a potential handle for surface immobilization or bioconjugation without quenching the fluorophore.

Antiplasmodial Chemistry: 2-Phenoxybenzamide Scaffold Optimization

The 2-phenoxybenzamide substructure is the validated pharmacophore from the MMV Malaria Box lead MMV030666 (PfNF54 IC₅₀ in the sub-micromolar range) . Incorporating the benzothiazole group may further modulate logP and permeability. The 2-phenoxy regioisomer consistently outperforms 3- and 4-phenoxy isomers in antiplasmodial SAR, making this compound a rational choice for medicinal chemistry teams exploring heterocyclic extensions of the MMV030666 scaffold.

Adenosine A₂A Receptor Ligand Screening and Reference

As a congeneric member of the Roche US6727247 benzothiazole amide series, this compound is structurally pre-validated for adenosine receptor engagement . It can serve as a reference compound or a chemical tool in radioligand displacement assays, particularly when investigating the contribution of the 2-phenoxy substitution to A₂A affinity and selectivity over A₁ and A₃ subtypes.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.